
Fe-TMPyP
Overview
Description
Iron(III) meso-tetrakis(N-methyl-4-pyridyl)porphyrin, commonly known as Fe-TMPyP, is a metalloporphyrin complex. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis. This compound is particularly known for its ability to catalyze the isomerization of peroxynitrite to nitrate under physiological conditions .
Mechanism of Action
Target of Action
Fe-TMPyP primarily targets two biological macromolecules: DNA and the prion protein (PrP) . It binds to DNA, influencing its nanomechanics , and also binds to PrP, inhibiting its misfolding .
Mode of Action
This compound interacts with its targets in unique ways. When it binds to DNA, it leads to significant lengthening and softening of the DNA structure . In the case of PrP, this compound binding increases the unfolding force significantly, alters the transition state for unfolding, and delays native refolding . Furthermore, this compound binding blocks the formation of a stable misfolded dimer by interfering with intermolecular interactions .
Biochemical Pathways
This compound influences several biochemical pathways. It catalyzes the isomerization of peroxynitrite (ONOO-) to nitrate (NO3-) under physiological conditions . This effectively prevents the oxidation of lipid components by peroxynitrite . In addition, this compound promotes native folding by stabilizing the native state of PrP while also suppressing interactions driving aggregation .
Pharmacokinetics
It is known that tmpyp binding to dna is a highly dynamic process . The stability of dsDNA increases at low TMPyP concentrations, then decreases progressively upon increasing TMPyP concentration .
Result of Action
The binding of this compound results in significant changes at the molecular and cellular levels. It leads to dsDNA lengthening and softening , and it inhibits the misfolding of PrP . This can have significant implications for diseases associated with protein misfolding, such as prion diseases .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the addition of NaCl at high concentration competes with the TMPyP-evoked nanomechanical changes in DNA . Furthermore, the effects of this compound on PrP folding were studied at the single-molecule level with force spectroscopy , suggesting that mechanical forces could influence its action.
Biochemical Analysis
Biochemical Properties
Fe-TMPyP has been shown to interact with DNA, leading to changes in DNA nanomechanics . The binding of this compound to DNA is a highly dynamic process that results in the lengthening and softening of double-stranded DNA . This interaction is influenced by the concentration of this compound, mechanical force, NaCl concentration, and pulling rate . The binding of this compound to DNA can control a wide array of biomolecular DNA-dependent processes, including replication, transcription, condensation, and repair .
Cellular Effects
The effects of this compound on cellular processes are largely due to its interaction with DNA. By binding to DNA and altering its nanomechanics, this compound can influence various cellular processes that are dependent on DNA, such as replication, transcription, and repair .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with DNA. It binds to both the native and unfolded states of DNA, leading to changes in the unfolding force and transition state for unfolding . This compound binding also blocks the formation of a stable misfolded dimer by interfering with intermolecular interactions . This suggests that this compound promotes native folding by stabilizing the native state while also suppressing interactions driving aggregation .
Temporal Effects in Laboratory Settings
The effects of this compound on DNA nanomechanics have been studied in equilibrium and perturbation kinetic experiments . These studies have shown that the binding of this compound to DNA leads to complex responses that change over time . For example, the stability of double-stranded DNA increased at low concentrations of this compound but decreased progressively upon increasing this compound concentration .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fe-TMPyP is synthesized by coordinating iron to the meso-tetrakis(N-methyl-4-pyridyl)porphyrin ligand. The synthesis typically involves the following steps:
Preparation of the Ligand: The ligand, meso-tetrakis(N-methyl-4-pyridyl)porphyrin, is synthesized by reacting pyrrole with 4-methylpyridine in the presence of an acid catalyst.
Metalation: The ligand is then reacted with an iron salt, such as iron(III) chloride, in a suitable solvent like methanol or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Ligand: Large-scale synthesis of the meso-tetrakis(N-methyl-4-pyridyl)porphyrin ligand.
Metalation in Industrial Reactors: The ligand is then metalated with iron salts in industrial reactors, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Fe-TMPyP undergoes various types of chemical reactions, including:
Oxidation: this compound can catalyze the oxidation of organic substrates.
Reduction: It can also participate in reduction reactions, particularly in biological systems.
Substitution: This compound can undergo substitution reactions where ligands around the iron center are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions often involve solvents like methanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific substrates and conditions used. For example, oxidation reactions typically yield oxidized organic compounds, while reduction reactions produce reduced forms of the substrates .
Scientific Research Applications
Pharmacological Applications
Fe-TMPyP has been studied extensively for its role as a pharmacological chaperone in protein misfolding diseases. It binds to the cellular prion protein (PrP), inhibiting its misfolding and aggregation.
Case Study: Inhibition of Prion Protein Misfolding
- Mechanism : this compound stabilizes the native structure of PrP while preventing the formation of toxic misfolded aggregates. It alters the unfolding dynamics of PrP, increasing the force required for unfolding and delaying refolding into misfolded states .
- Findings : In vitro aggregation assays demonstrated that this compound significantly reduced prion aggregation at concentrations around 50 µM, effectively doubling the time to reach half-maximal aggregation compared to controls .
Table 1: Effects of this compound on Prion Aggregation
Concentration (µM) | Time to Half-Maximal Aggregation (h) | Total Insoluble Aggregate (Fluorescence Units) |
---|---|---|
0 | >40 | High |
2 | ~40 | Moderate |
10 | ~40 | Moderate |
50 | <20 | Low |
Neuroprotective Effects
This compound has shown promise in mitigating neurotoxicity associated with amyloid-beta oligomers, which are implicated in Alzheimer's disease.
Case Study: Protection Against Synaptotoxicity
- Mechanism : The compound inhibits the synaptotoxic effects of amyloid-beta by binding to PrP and blocking its toxic activities, including channel formation that disrupts neuronal function .
- Results : In cellular models, this compound demonstrated a reduction in synaptotoxicity linked to amyloid-beta exposure, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Catalytic Applications
Beyond biological applications, this compound serves as an effective catalyst in various chemical reactions, particularly in peroxynitrite decomposition.
Case Study: Mitochondrial Function Enhancement
- Mechanism : this compound acts as a catalyst for peroxynitrite decomposition, enhancing mitochondrial respiration and reducing oxidative stress within cells .
- Findings : Studies showed that treatment with this compound improved mitochondrial function in isolated brain mitochondria by promoting state III respiration without depolarizing the mitochondrial membrane .
Table 2: Mitochondrial Respiration Metrics with this compound
Treatment | State III Respiration (Oxygen Consumption Rate) | Mitochondrial Depolarization |
---|---|---|
Control | Low | Yes |
This compound | High | No |
Antioxidant Properties
This compound exhibits antioxidant properties that can be leveraged in various therapeutic contexts.
Case Study: Reduction of Oxidative Stress
Comparison with Similar Compounds
Fe-TMPyP is compared with other metalloporphyrins such as:
Iron(III) meso-tetrakis(4-sulfonatophenyl)porphyrin (Fe-TPPS): Similar in structure but with sulfonate groups instead of pyridyl groups.
Manganese(III) meso-tetrakis(N-methyl-4-pyridyl)porphyrin (Mn-TMPyP): Similar in structure but with manganese instead of iron.
Copper(II) meso-tetrakis(N-methyl-4-pyridyl)porphyrin (Cu-TMPyP): Similar in structure but with copper instead of iron.
This compound is unique due to its high catalytic efficiency and ability to bind to DNA and proteins, making it a versatile compound in various scientific fields .
Biological Activity
Introduction
Iron(III) meso-tetra(N-methyl-4-pyridyl)porphyrin (Fe-TMPyP) is a cationic porphyrin that has garnered attention for its diverse biological activities, particularly in the context of oxidative stress and cellular signaling. This compound acts primarily as a peroxynitrite decomposition catalyst, which has implications for its use in various therapeutic applications, including neuroprotection and cancer treatment. This article reviews the biological activity of this compound, summarizing key findings from recent studies, and includes data tables and case studies to illustrate its effects.
This compound functions by scavenging peroxynitrite, a reactive nitrogen species that can lead to oxidative damage in cells. By decomposing peroxynitrite, this compound mitigates oxidative stress and inflammation, which are pivotal in various pathological conditions.
Key Mechanisms:
- Peroxynitrite Scavenging : this compound effectively reduces peroxynitrite levels, thereby decreasing nitrosative stress in tissues.
- Antioxidant Properties : It enhances the antioxidant capacity of cells by preserving glutathione levels and reducing lipid peroxidation markers such as malondialdehyde (MDA) .
- Inhibition of Cell Proliferation : this compound has been shown to inhibit the proliferation of thymocytes in response to mitogens .
Neuroprotection
Recent studies highlight the neuroprotective effects of this compound in models of ischemia-reperfusion injury. In one study involving neonatal rats subjected to intestinal ischemia-reperfusion (I/R), administration of this compound resulted in:
- Reduced Neutrophil Infiltration : Myeloperoxidase activity, a marker for neutrophil infiltration, was significantly lower in the I/R group treated with this compound compared to controls .
- Decreased Lipid Peroxidation : MDA levels were markedly elevated in untreated I/R animals but remained stable in those treated with this compound .
- Preservation of Antioxidant Capacity : Total glutathione levels were higher in the I/R + this compound group compared to untreated animals .
Cancer Treatment
This compound's ability to bind DNA and alter its mechanical properties suggests potential applications in cancer therapy. It has been shown to stabilize G-quadruplex structures and inhibit telomerase activity, which is crucial for cancer cell proliferation . The binding dynamics of this compound with DNA can be finely tuned based on concentration and ionic conditions, impacting DNA-dependent processes such as replication and transcription .
Table 1: Summary of Biological Activities of this compound
Table 2: Case Studies on this compound Administration
Properties
IUPAC Name |
7,12,17,24-tetrakis(1-methylpiperidin-4-yl)-2,22,23,25-tetrazaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3,5,7,12,14,16,21(24)-heptaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H62N8/c1-46-21-13-29(14-22-46)41-33-5-7-35-42(30-15-23-47(2)24-16-30)37-9-11-39-44(32-19-27-49(4)28-20-32)40-12-10-38-43(31-17-25-48(3)26-18-31)36-8-6-34(41)51(36)45(50(33)35,52(37)39)53(38)40/h5,7,10,12,29-32,34,37H,6,8-9,11,13-28H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKLWUKNBYRMDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=C3C=CC4=C(C5CCC6=C(C7=CC=C8N7C(N56)(N34)N9C2CCC9=C8C1CCN(CC1)C)C1CCN(CC1)C)C1CCN(CC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H62N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90849546 | |
Record name | 7,10,13,14-Tetrakis(1-methylpiperidin-4-yl)-1,2,3,7a,8,9-hexahydro-3,4-(metheno)-3a,3c,9b,12b-tetraazacyclopenta[h]-s-indaceno[1,8-ef]acenaphthylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90849546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
715.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133314-07-5 | |
Record name | 7,10,13,14-Tetrakis(1-methylpiperidin-4-yl)-1,2,3,7a,8,9-hexahydro-3,4-(metheno)-3a,3c,9b,12b-tetraazacyclopenta[h]-s-indaceno[1,8-ef]acenaphthylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90849546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fe(III) meso-Tetra (N-Methyl-4-Pyridyl) porphine pentachloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary mechanism of action of FeTMPyP?
A1: FeTMPyP acts primarily as a catalyst for the decomposition of peroxynitrite (ONOO-), a reactive nitrogen species implicated in various pathological conditions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: What are the downstream effects of FeTMPyP's peroxynitrite decomposition activity?
A2: By scavenging peroxynitrite, FeTMPyP can:
- Reduce oxidative and nitrosative stress: This protective effect has been observed in various models of ischemia-reperfusion injury, neurodegenerative diseases, and inflammatory conditions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Attenuate inflammatory responses: FeTMPyP can reduce the expression of pro-inflammatory cytokines and chemokines, and inhibit the activation of inflammatory signaling pathways. [, , , ]
- Modulate cellular signaling: FeTMPyP can influence various signaling pathways, including those involved in cell survival, apoptosis, and mitochondrial function. [, , , , , ]
- Improve vascular function: FeTMPyP has been shown to improve endothelium-dependent vasorelaxation and reduce vascular permeability in models of hypertension and aging. [, , , , ]
Q3: What is the molecular formula and weight of FeTMPyP?
A3: The molecular formula of FeTMPyP is C44H36FeN8O12Cl5, and its molecular weight is 1048.07 g/mol.
Q4: Is there any spectroscopic data available for FeTMPyP?
A4: Yes, spectroscopic studies using techniques such as UV-Visible absorption spectroscopy, resonance light scattering (RLS), and 1H NMR have been conducted to investigate the interactions of FeTMPyP with various molecules and systems. [, , ] These studies provide insights into the binding modes, aggregation behavior, and electronic properties of FeTMPyP.
Q5: How does FeTMPyP perform under various conditions?
A5: FeTMPyP has been studied in various biological systems and experimental setups. Its performance can be influenced by factors like pH, temperature, and the presence of other molecules. For example:
- pH: Studies show FeTMPyP interacts differently with anionic, zwitterionic, and non-ionic micelles, demonstrating the influence of electrostatic interactions. []
- Stability: While generally stable, FeTMPyP can undergo degradation in specific environments, such as under high oxidative stress or in the presence of certain enzymes. [, ]
Q6: What is the catalytic mechanism of FeTMPyP in peroxynitrite decomposition?
A6: FeTMPyP catalyzes peroxynitrite decomposition through a multi-step process involving the oxidation of Fe(III)TMPyP to an oxoFe(IV) intermediate, followed by its reduction back to Fe(III)TMPyP. This cycle allows for the continuous decomposition of peroxynitrite. [, ]
Q7: What are the applications of FeTMPyP's catalytic properties?
A7: The catalytic properties of FeTMPyP have been explored in:
- Developing therapeutic strategies: FeTMPyP has shown promise in preclinical models of various diseases, including ischemia-reperfusion injury, neurodegenerative diseases, and inflammatory conditions. [, , , , , , , , , , , , , , , , , , ]
- Sensing applications: FeTMPyP has been utilized in the development of sensors for hydrogen peroxide and glucose. [, ]
Q8: Have there been any computational studies on FeTMPyP?
A8: Yes, kinetic simulation studies have been conducted to understand the transient formation of reactive intermediates during the reaction of FeTMPyP with hydrogen peroxide. These simulations help elucidate the reaction mechanisms and provide valuable insights into the catalytic activity of FeTMPyP. []
Q9: How do structural modifications of FeTMPyP affect its activity?
A9: The structure of FeTMPyP, particularly the central iron atom and the peripheral substituents, significantly influences its properties and activity. Studies comparing FeTMPyP with other iron porphyrins, such as FeTPPS, have revealed differences in their catalytic mechanisms and biological effects. [, ] Further research is needed to fully understand the SAR of this class of compounds.
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